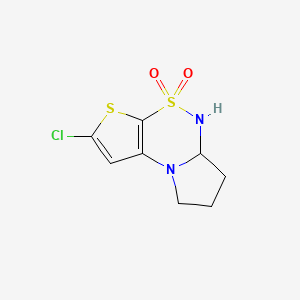
AMPA receptor modulator-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPA receptor modulator-7 is a compound that acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in fast synaptic transmission in the central nervous system. These receptors are involved in various cognitive functions, including learning and memory. Positive allosteric modulators of AMPA receptors enhance the receptor’s response to glutamate, leading to increased synaptic transmission without directly activating the receptor .
Vorbereitungsmethoden
The synthesis of AMPA receptor modulator-7 involves several steps. One common synthetic route includes the use of 3,4-(methylenedioxy)phenylacetic acid, acetic acid, oxalyl chloride, and sodium bicarbonate . The reaction conditions typically involve the use of organic solvents such as dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Analyse Chemischer Reaktionen
AMPA receptor modulator-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
AMPA receptor modulator-7 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ionotropic glutamate receptors and their role in synaptic transmission. In biology, it is used to investigate the effects of enhanced synaptic transmission on neuronal function and plasticity. In medicine, AMPA receptor modulators are being explored as potential treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression . Additionally, these compounds have applications in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of AMPA receptor modulator-7 involves its binding to a specific site on the AMPA receptor, which enhances the receptor’s response to glutamate. This binding increases the amplitude and duration of the receptor’s response, leading to increased synaptic transmission. The molecular targets of this compound include the GluA2 subunit of the AMPA receptor, and the pathways involved include the glutamatergic signaling pathway .
Vergleich Mit ähnlichen Verbindungen
AMPA receptor modulator-7 is unique compared to other similar compounds due to its specific binding affinity and modulatory effects on the AMPA receptor. Similar compounds include derivatives of 3,7-diazabicyclo[3.3.1]nonane, benzothiadiazine dioxides, and benzylpiperidines . These compounds also act as positive allosteric modulators of AMPA receptors but may differ in their binding sites, potency, and therapeutic applications.
Eigenschaften
Molekularformel |
C8H9ClN2O2S2 |
|---|---|
Molekulargewicht |
264.8 g/mol |
IUPAC-Name |
4-chloro-5,7λ6-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3-diene 7,7-dioxide |
InChI |
InChI=1S/C8H9ClN2O2S2/c9-6-4-5-8(14-6)15(12,13)10-7-2-1-3-11(5)7/h4,7,10H,1-3H2 |
InChI-Schlüssel |
NHFCCNMWGJRGTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2NS(=O)(=O)C3=C(N2C1)C=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


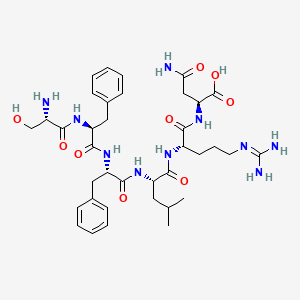


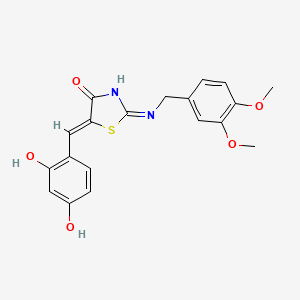

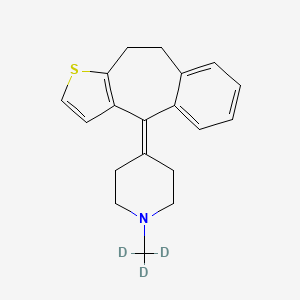

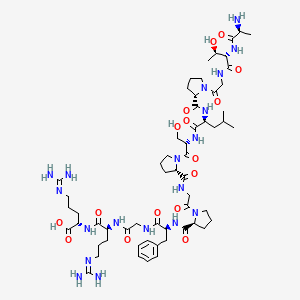

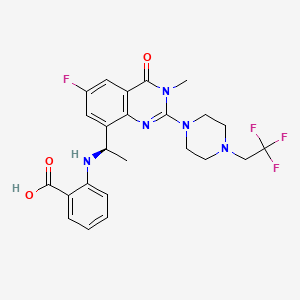
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
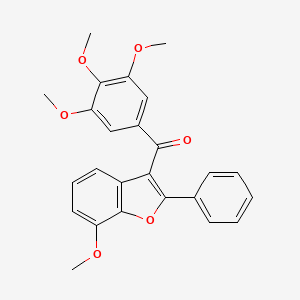
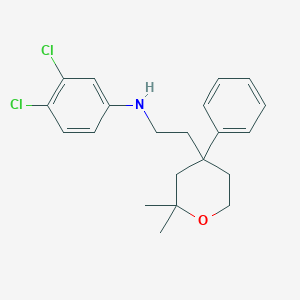
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
